![molecular formula C13H7Cl2NO2S B2704019 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 866151-46-4](/img/structure/B2704019.png)

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

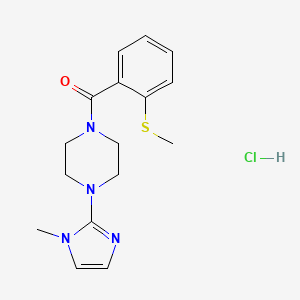

The compound “2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound . It has been synthesized and tested in-vitro against MCF-7 .

Synthesis Analysis

The compound was synthesized based on preliminary in-silico studies .Molecular Structure Analysis

The molecular structure of the compound was confirmed through spectroscopic analysis 1D and 2D NMR, MS, FTIR .Chemical Reactions Analysis

The compound was selected based on in-silico study conducted against several dihalophenylbenzoxazinone analogues . Some reactions failed to undergo the final elimination .Physical And Chemical Properties Analysis

The compound has been successfully synthesized with a decent amount of yield 88% . More specific physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Antimicrobial Activity

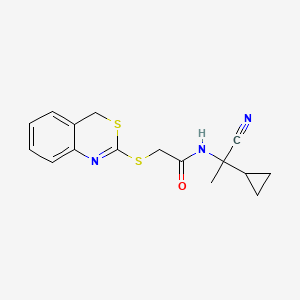

This compound has been used as a starting material in the synthesis of new antimicrobial agents . Specifically, it was used to synthesize a series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives . These derivatives were evaluated for their antimicrobial activities, showing promising results .

Antitumor Activity

The compound has been found to have potential antitumor activity . In a study, it was used to synthesize a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives . These derivatives were tested in vivo on Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), and six compounds showed significant antitumor activity .

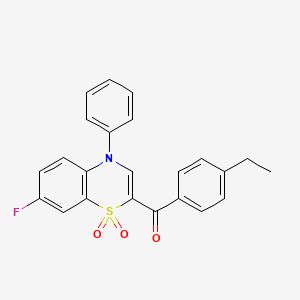

Catalyst-free Annulations

The compound has been used in catalyst-free annulations of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates . This reaction with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields .

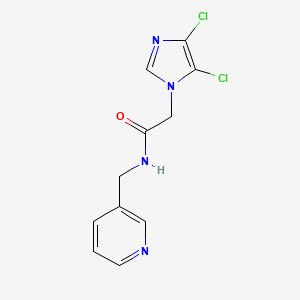

Synthesis of 2-Alkyl and 2-Aryl-4H-benzo[d][1,3]oxazin-4-ones

The compound has been used in a one-pot route to synthesize 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . This method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

Production of Biopharmaceutical Substances

The compound is a valuable resource in the production of many biopharmaceutical substances . Complex 1,3,4-oxadiazole derivatives, which are widely used in the production of biopharmaceutical substances, can be synthesized using this compound .

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes such as cholesterol esterase (cease) and acetylcholinesterase (ache) . These enzymes play crucial roles in lipid metabolism and neurotransmission, respectively.

Mode of Action

It is suggested that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Given its potential inhibitory effects on cease and ache, it can be inferred that this compound may affect lipid metabolism and neurotransmission pathways .

Result of Action

Based on its potential inhibitory effects on cease and ache, it can be inferred that this compound may alter lipid metabolism and neurotransmission at the molecular and cellular levels .

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-7-methylthieno[3,2-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO2S/c1-6-5-19-11-10(6)16-12(18-13(11)17)8-3-2-7(14)4-9(8)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAUBAFUTXTNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2703937.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B2703940.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B2703941.png)

![N-(2,4-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2703943.png)

![1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2703944.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)

![Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate](/img/structure/B2703948.png)

![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)

![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2703953.png)